Cas no 90226-50-9 (2-amino-1-ethylcyclohexan-1-ol)

2-amino-1-ethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-ethylcyclohexan-1-ol
- SCHEMBL5037296
- 90226-50-9
- EN300-1624227
- Cyclohexanol, 2-amino-1-ethyl-
-
- インチ: 1S/C8H17NO/c1-2-8(10)6-4-3-5-7(8)9/h7,10H,2-6,9H2,1H3
- InChIKey: CPTUCFHPVKUOGO-UHFFFAOYSA-N
- SMILES: C1(CC)(O)CCCCC1N
計算された属性
- 精确分子量: 143.131014166g/mol
- 同位素质量: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- XLogP3: 0.6
じっけんとくせい
- 密度みつど: 0.974±0.06 g/cm3(Predicted)
- Boiling Point: 125 °C(Press: 18 Torr)
- 酸度系数(pKa): 15.01±0.40(Predicted)
2-amino-1-ethylcyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1624227-2.5g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 2.5g |
$2071.0 | 2023-06-04 | ||
Enamine | EN300-1624227-5.0g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 5g |
$3065.0 | 2023-06-04 | ||
Enamine | EN300-1624227-0.5g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 0.5g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-1624227-1000mg |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 1000mg |
$842.0 | 2023-09-22 | ||
Enamine | EN300-1624227-10000mg |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 10000mg |
$3622.0 | 2023-09-22 | ||
Enamine | EN300-1624227-250mg |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 250mg |
$774.0 | 2023-09-22 | ||
Enamine | EN300-1624227-0.05g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 0.05g |
$888.0 | 2023-06-04 | ||
Enamine | EN300-1624227-0.1g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 0.1g |
$930.0 | 2023-06-04 | ||
Enamine | EN300-1624227-10.0g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 10g |
$4545.0 | 2023-06-04 | ||
Enamine | EN300-1624227-0.25g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 0.25g |
$972.0 | 2023-06-04 |
2-amino-1-ethylcyclohexan-1-ol 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
2-amino-1-ethylcyclohexan-1-olに関する追加情報
Professional Introduction to 2-amino-1-ethylcyclohexan-1-ol (CAS No. 90226-50-9)
2-amino-1-ethylcyclohexan-1-ol, with the chemical formula C₉H₁₇NO, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its CAS number 90226-50-9, has garnered attention due to its structural properties and potential applications in the development of novel therapeutic agents. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for synthesizing more complex molecules, particularly in the realm of drug discovery.
The structure of 2-amino-1-ethylcyclohexan-1-ol features a cyclohexane ring substituted with an ethyl group at the 1-position and an amino group at the 2-position, with a hydroxyl group also present at the 1-position. This arrangement imparts unique stereochemical and electronic properties to the molecule, which can be exploited in medicinal chemistry. The cyclohexane core provides a rigid scaffold that can mimic biological targets, while the polar functional groups enhance solubility and binding affinity.
In recent years, there has been growing interest in exploring the pharmacological potential of amine-containing heterocyclic compounds. The cyclohexylamine moiety in 2-amino-1-ethylcyclohexan-1-ol has been studied for its ability to interact with various biological receptors and enzymes. Preliminary research suggests that this compound may exhibit properties relevant to neuropharmacology, particularly in modulating neurotransmitter systems. The hydroxyl group further extends its utility as a chiral center, allowing for the synthesis of enantiomerically pure derivatives that could be optimized for specific biological activities.
One of the most compelling aspects of 2-amino-1-ethylcyclohexan-1-ol is its role as a building block in the synthesis of more complex pharmacophores. The combination of an amino group and a hydroxyl group provides multiple sites for chemical modification, enabling chemists to design molecules with tailored properties. For instance, derivatization at the ethyl substituent or the secondary amine could lead to compounds with enhanced metabolic stability or improved binding kinetics.
Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds, including derivatives of 2-amino-1-ethylcyclohexan-1-ol. These computational approaches have helped identify potential leads for further experimental validation. Studies using molecular docking simulations have suggested that this compound may interact with targets such as serotonin receptors or GABAergic systems, which are implicated in conditions ranging from depression to anxiety disorders. The ability to predict such interactions computationally accelerates the drug discovery process significantly.
The synthesis of 2-amino-1-ethylcyclohexan-1-ol itself presents an interesting challenge due to its stereochemical complexity. Traditional synthetic routes often involve multi-step processes that require careful control over reaction conditions to achieve high yields and purity. However, recent innovations in catalytic methods have made it possible to streamline these syntheses, reducing both cost and environmental impact. For example, asymmetric hydrogenation techniques have been employed to introduce chirality selectively into the cyclohexane ring.
In addition to its pharmaceutical applications, 2-amino-1-ethylcyclohexan-1-ol has shown promise in materials science. Its ability to form hydrogen bonds and its amphiphilic nature make it a candidate for use in drug delivery systems or as a component in polymer formulations. Researchers are exploring its potential as a monomer for synthesizing biodegradable polymers that could find applications in medical implants or controlled-release formulations.
The safety profile of 2-amino-1-ethylcyclohexan-1-ol is another critical consideration. While not classified as a hazardous material under standard regulations, proper handling protocols should be followed during synthesis and purification to ensure worker safety. Toxicological studies have begun to assess its potential effects on human health, but more research is needed to fully understand its long-term implications.
Looking ahead, the future research directions for 2-amino-1-ethylcyclohexan-1-ol are promising. As our understanding of biological pathways continues to expand, so does the opportunity to develop targeted therapies based on molecules like this one. Collaborative efforts between synthetic chemists, biochemists, and clinicians will be essential in translating laboratory findings into clinical applications. Furthermore, green chemistry principles should guide future synthetic efforts to ensure sustainability.
In conclusion,2-amino--ethy c--cyc lohex an-- -- -- ol (CAS No.--90-- --26-- --50-- --9) represents a valuable asset in modern drug discovery programs due to its structural versatility and functional diversity . Its potential applications span across multiple therapeutic areas , making it an attractive candidate for further exploration . With continued innovation i n synthetic methodologies an d computational biology , this compoun d is poised t o contribute t o significant advancements i n medicine an d biotechnology .
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